Cas no 2171851-38-8 (4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid)

4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid
- 2171851-38-8
- 4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid
- EN300-1479691
-
- インチ: 1S/C26H30N2O6/c1-33-17(13-23(29)30)14-27-24(31)26(11-6-12-26)16-28-25(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-5,7-10,17,22H,6,11-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: AHSPLPFCNWZSGS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NCC(CC(=O)O)OC
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 717
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 114Ų
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1479691-2500mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1479691-10000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1479691-5000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1479691-500mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1479691-100mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1479691-1000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1479691-1.0g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1479691-50mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1479691-250mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}formamido)-3-methoxybutanoic acid |
2171851-38-8 | 250mg |
$3099.0 | 2023-09-28 |
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acidに関する追加情報
Comprehensive Overview of 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid (CAS No. 2171851-38-8)
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid (CAS No. 2171851-38-8) is a sophisticated Fmoc-protected amino acid derivative widely utilized in peptide synthesis and drug discovery. This compound features a unique cyclobutyl backbone and a methoxybutanoic acid moiety, making it valuable for constructing peptide-based therapeutics and bioconjugates. Its Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biopharmaceutical research.
In recent years, the demand for custom peptide synthesis has surged due to advancements in targeted drug delivery and personalized medicine. Researchers frequently search for "Fmoc-protected building blocks" or "CAS 2171851-38-8 applications" to optimize peptide stability and bioavailability. This compound’s structural versatility addresses key challenges in protease resistance and cell permeability, aligning with trends in oncological and neurological drug development.
The 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid is particularly notable for its role in conformational studies. Its cyclobutyl ring introduces rigidity, enabling precise control over peptide secondary structures like β-turns and α-helices. Such properties are critical for designing GPCR-targeting peptides, a hot topic in AI-driven drug discovery platforms. Searches for "peptide conformational constraints" or "CAS 2171851-38-8 suppliers" reflect its industrial relevance.
From a synthetic chemistry perspective, this compound’s carboxylic acid terminus allows seamless integration into C-terminal modifications, while the Fmoc group permits selective deprotection under mild conditions. These features cater to the growing interest in "green chemistry" and "sustainable peptide production," as labs seek eco-friendly reagents with high atom economy.
Analytical workflows for 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid often involve HPLC and mass spectrometry to ensure purity, a priority for GMP-compliant manufacturing. FAQs like "How to characterize CAS 2171851-38-8?" highlight the need for robust quality control protocols in preclinical studies.
In summary, CAS 2171851-38-8 exemplifies innovation in peptide engineering, bridging gaps between academic research and industrial applications. Its design caters to emerging needs in biologics, diagnostics, and material science, ensuring its prominence in next-generation therapeutic platforms.
2171851-38-8 (4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid) 関連製品
- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)
- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)



